molecular formula C10H13ClN2O B2695467 N-(4-amino-2-chlorophenyl)butanamide CAS No. 723327-05-7

N-(4-amino-2-chlorophenyl)butanamide

Cat. No.: B2695467
CAS No.: 723327-05-7
M. Wt: 212.68
InChI Key: KHTZUSJKQAGWFE-UHFFFAOYSA-N
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Description

Historical Perspectives and Genesis of N-(4-amino-2-chlorophenyl)butanamide Research

The genesis of research involving the this compound scaffold is closely associated with the broader field of medicinal chemistry and the perpetual search for new drug candidates. The specific substitution pattern on the phenyl ring—an amino group at the 4-position and a chlorine atom at the 2-position—provides a unique electronic and steric environment. This arrangement is often strategically employed by chemists to fine-tune the pharmacological properties of a molecule, such as its binding affinity to biological targets and its metabolic stability.

While the exact timeline of its first synthesis is not clearly demarcated in public-domain literature, its utilization in contemporary research, particularly in the development of antiviral compounds, marks a significant chapter in its scientific journey. The compound's availability as a research chemical from various suppliers indicates its role as a readily accessible building block for synthetic chemistry endeavors. moldb.com

Strategic Importance of this compound in Contemporary Chemical and Biological Sciences

The strategic importance of this compound lies in its utility as a versatile scaffold for the synthesis of biologically active molecules. The presence of a primary amino group and a reactive amide linkage allows for a variety of chemical modifications, enabling the creation of diverse libraries of compounds for biological screening.

A prime example of its strategic value is demonstrated in the development of potent antiviral agents. Researchers have utilized this scaffold to synthesize a series of novel substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues. These derivatives have shown significant inhibitory activity against human adenovirus (HAdV), a pathogen that can cause severe infections, particularly in immunocompromised individuals. nih.gov

The core structure of this compound provides a foundation upon which additional chemical moieties can be appended to optimize antiviral potency and selectivity. This modular approach is a cornerstone of modern drug discovery, allowing for systematic structure-activity relationship (SAR) studies.

Overview of Current Research Landscape Pertaining to this compound

The current research landscape for this compound is predominantly focused on its application in medicinal chemistry, specifically in the discovery of new antiviral drugs. Recent studies have highlighted the potential of its derivatives in combating viral infections for which effective treatments are lacking.

In a notable 2020 study published in the Journal of Medicinal Chemistry, scientists reported the discovery of novel substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues as potent inhibitors of human adenovirus. nih.gov The study detailed the synthesis of a series of these compounds and evaluated their efficacy. Several of the synthesized analogues exhibited high selectivity indexes and potent activity against HAdV. Preliminary mechanistic studies from this research suggested that some of these compounds may interfere with the viral DNA replication process, while others appear to disrupt later stages of the viral life cycle. nih.gov

This research underscores the current momentum in leveraging the this compound scaffold to develop new therapeutic leads. The findings from these studies are expected to fuel further investigations into the optimization of these derivatives to enhance their antiviral profiles and to explore their activity against a broader range of viruses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-amino-2-chlorophenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c1-2-3-10(14)13-9-5-4-7(12)6-8(9)11/h4-6H,2-3,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHTZUSJKQAGWFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(C=C(C=C1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of N 4 Amino 2 Chlorophenyl Butanamide

Established Synthetic Routes for N-(4-amino-2-chlorophenyl)butanamide

The preparation of this compound can be achieved through various synthetic pathways, ranging from conventional organic synthesis to more modern, environmentally benign methodologies.

Conventional Organic Synthesis Approaches

The most common and well-established method for the synthesis of this compound involves a two-step sequence: the acylation of a substituted aniline (B41778) followed by the reduction of a nitro group.

The synthesis commences with the acylation of 2-chloro-4-nitroaniline (B86195) with butanoyl chloride or butyric anhydride. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. The resulting intermediate is N-(2-chloro-4-nitrophenyl)butanamide.

The subsequent step involves the reduction of the nitro group in N-(2-chloro-4-nitrophenyl)butanamide to an amino group, yielding the target compound. Several reducing agents are effective for this transformation, including:

Tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid is a classical method for nitro group reduction.

Catalytic hydrogenation using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) is a highly efficient and clean method. researchgate.net

StepReactantsReagents/ConditionsProduct
1. Acylation2-chloro-4-nitroaniline, Butanoyl chloridePyridine or Triethylamine, Inert solvent (e.g., Dichloromethane)N-(2-chloro-4-nitrophenyl)butanamide
2. ReductionN-(2-chloro-4-nitrophenyl)butanamideSnCl₂/HCl or H₂/Pd-CThis compound

Advanced and Green Chemistry Methodologies for this compound Production

In line with the principles of green chemistry, several advanced methodologies can be applied to the synthesis of this compound to improve efficiency and reduce environmental impact.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reactions. nih.govmostwiedzy.plresearchgate.net The acylation step can be accelerated under microwave conditions, potentially even in the absence of a solvent. researchgate.net

Green Reduction Methods: For the reduction of the nitro intermediate, several greener alternatives to traditional metal-acid systems exist:

Catalytic Transfer Hydrogenation: This method utilizes a hydrogen donor, such as hydrazine (B178648) hydrate (B1144303) or ammonium (B1175870) formate, in the presence of a catalyst like Pd/C or Raney Nickel. researchgate.net This approach avoids the need for high-pressure hydrogenation equipment.

Nanocatalysts: The use of metal nanoparticles (e.g., gold, copper, palladium) supported on materials like silica (B1680970) or magnetic nanoparticles can offer high catalytic activity and selectivity for nitro group reduction, often under milder conditions and with the benefit of catalyst recyclability. rsc.org

Solvent-Free and Aqueous Systems: Performing reactions in water or under solvent-free conditions minimizes the use of volatile organic compounds. rsc.org The use of zinc dust in the presence of acetic acid in methanol (B129727) is a cost-effective and environmentally friendly option for nitro group reduction. nih.gov

Green ApproachDescriptionAdvantages
Microwave-Assisted AcylationUtilizes microwave energy to accelerate the reaction between 2-chloro-4-nitroaniline and a butanoylating agent.Faster reaction times, higher yields, potential for solvent-free conditions. nih.govmostwiedzy.plresearchgate.netresearchgate.net
Catalytic Transfer HydrogenationEmploys a hydrogen donor (e.g., hydrazine hydrate) and a catalyst (e.g., Pd/C) for the nitro reduction.Avoids high-pressure H₂ gas, milder reaction conditions. researchgate.net
NanocatalysisUses supported metal nanoparticles for the nitro reduction.High efficiency, selectivity, and catalyst reusability. rsc.org

Functional Group Transformations and Modifications of this compound

The presence of the amino and amide functional groups, along with the substituted aromatic ring, allows for a variety of chemical transformations to modify the structure of this compound.

The primary aromatic amino group is a versatile handle for further derivatization:

Diazotization: The amino group can be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). This diazonium intermediate can then be subjected to Sandmeyer or other related reactions to introduce a wide range of substituents, such as halogens, cyano, hydroxyl, and other groups.

Further Acylation: The amino group can be acylated with various acylating agents to form diamides.

Alkylation: The amino group can undergo N-alkylation to introduce alkyl substituents.

The amide functionality itself can also be modified, for instance, through reduction to the corresponding amine. The aromatic ring can undergo electrophilic aromatic substitution, with the positions of substitution being directed by the existing amino, chloro, and butanamido groups.

Design and Synthesis of this compound Analogues and Derivatives

The systematic modification of the this compound scaffold is a key strategy for exploring its structure-activity relationships in various contexts.

Strategies for Structural Diversification

A library of analogues can be generated by systematically varying different parts of the molecule:

Variation of the Acyl Chain: Instead of butanoyl chloride, other acyl chlorides or carboxylic acids can be used in the initial acylation step to introduce different alkyl or aryl groups at the amide nitrogen.

Modification of the Aromatic Ring: Starting with different substituted nitroanilines allows for the introduction of various substituents on the aromatic ring.

Derivatization of the Amino Group: As mentioned in section 2.2, the amino group can be converted to a wide array of other functional groups.

A series of novel substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues have been reported as potent human adenovirus inhibitors, highlighting the potential of such diversification strategies. nih.gov

Synthesis of Chiral Variants and Stereoisomers of this compound

The introduction of chirality into the this compound structure can be achieved through several asymmetric synthesis strategies:

Use of Chiral Acylating Agents: Employing an enantiomerically pure butanoic acid derivative, for example, one with a stereocenter in the alkyl chain, during the acylation step will result in a chiral amide.

Chiral Auxiliaries: The use of chiral auxiliaries, such as tert-butanesulfinamide, can be employed in the synthesis of chiral amines, which can then be acylated to form the desired chiral butanamide. yale.edu

Asymmetric Catalysis: Enantioselective methods for the synthesis of chiral amines and amides often rely on chiral catalysts, including those based on transition metals or organocatalysts. The asymmetric synthesis of tailor-made amino acids using chiral Ni(II) complexes of Schiff bases is a powerful methodology that could be adapted for this purpose. nih.gov

Introduction of Bioisosteric Replacements in this compound Scaffold

Bioisosteric replacement is a strategic approach in medicinal chemistry to modify a compound's physicochemical properties, potency, and metabolic stability by substituting a functional group with another that has similar steric and electronic characteristics. prismbiolab.comdrughunter.com In the context of the this compound scaffold, several key positions are amenable to such modifications.

The butanamide moiety itself can be a target for bioisosteric replacement. The amide bond is susceptible to enzymatic hydrolysis, which can be a limitation for in vivo applications. drughunter.com Common bioisosteres for the amide group include metabolically more stable five-membered heterocyclic rings such as 1,2,3-triazoles, oxadiazoles, and imidazoles. nih.gov For instance, replacing the amide linkage with a 1,2,3-triazole ring would result in analogues that may exhibit enhanced metabolic stability. Another strategy involves the use of a trifluoroethylamine group as an amide bioisostere, which can improve metabolic stability and alter the electronic properties of the molecule. drughunter.com

Furthermore, the entire N-(4-amino-2-chlorophenyl) core can be considered for replacement with other bicyclic or heterocyclic scaffolds that maintain a similar spatial arrangement of key functional groups. This "scaffold hopping" approach can lead to the discovery of novel chemical series with improved properties. drughunter.com

Table 1: Potential Bioisosteric Replacements for the this compound Scaffold

Original Functional GroupPotential Bioisosteric ReplacementRationale for Replacement
Amide (-CONH-)1,2,3-TriazoleEnhanced metabolic stability, altered hydrogen bonding pattern. nih.gov
Amide (-CONH-)OxadiazoleImproved metabolic stability, potential for new interactions. nih.gov
Amide (-CONH-)Trifluoroethylamine (-CF3-CH2-NH-)Increased metabolic stability, modulation of basicity. drughunter.com
Chlorine (-Cl)Trifluoromethyl (-CF3)Increased lipophilicity, altered electronic properties.
Amino (-NH2)Hydroxyl (-OH)Change in hydrogen bonding capacity and polarity.

Optimization of Synthetic Yields and Purity Profiles for this compound and its Analogues

The efficient synthesis of this compound and its analogues is crucial for enabling further chemical and biological studies. A common route for the synthesis of N-aryl amides involves the acylation of an aniline derivative. For this compound, a plausible two-step synthesis begins with the acylation of 2-chloro-4-nitroaniline with butanoyl chloride, followed by the reduction of the nitro group to an amine.

The subsequent reduction of the nitro group to an amine can be achieved through various methods, with catalytic hydrogenation being a common and clean approach. researchgate.net Catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere are highly effective. researchgate.net The choice of solvent for this step can influence the reaction rate and selectivity, with alcohols like ethanol (B145695) or methanol being frequently used. researchgate.net

Purification of the final product and intermediates is essential for obtaining materials with high purity. Column chromatography on silica gel is a standard method for purification. The choice of eluent system, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, needs to be optimized to achieve good separation of the desired product from any unreacted starting materials or byproducts. Recrystallization can also be an effective final purification step to obtain a highly crystalline product.

The tables below present hypothetical data for the optimization of the two key synthetic steps.

Table 2: Optimization of the Acylation of 2-Chloro-4-nitroaniline with Butanoyl Chloride

EntrySolventBaseTemperature (°C)Yield (%)Purity (by HPLC, %)
1DCMTriethylamine258592
2THFTriethylamine258290
3DCMDIPEA258895
4DCMPyridine257588

Table 3: Optimization of the Nitro Group Reduction of N-(2-chloro-4-nitrophenyl)butanamide

EntryCatalystSolventHydrogen Pressure (psi)Yield (%)Purity (by HPLC, %)
110% Pd/CEthanol509598
25% Pd/CEthanol509297
310% Pd/CMethanol509498
4Raney NickelEthanol508593

Exploration of Biological Activities and Pharmacological Mechanisms of N 4 Amino 2 Chlorophenyl Butanamide

In Vitro Assessment of Biological Activities of N-(4-amino-2-chlorophenyl)butanamide

Antiparasitic Activity Investigations

No published studies were found that investigate the antiparasitic activity of this compound against any parasitic organisms.

Anti-inflammatory and Immunomodulatory Potentials

There is no available research detailing the anti-inflammatory or immunomodulatory effects of this compound.

Elucidation of Molecular Mechanisms of Action for this compound

Without evidence of biological activity, no studies into the molecular mechanism of action have been conducted.

Target Identification and Validation Approaches

No biological targets for this compound have been identified or validated.

Protein-Ligand Interaction Dynamics (e.g., SPR, ITC)

No data from protein-ligand interaction studies, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), are available for this compound.

Mechanistic Studies of Cellular Response

There are no published mechanistic studies on the cellular responses to this compound.

In Vivo Preclinical Efficacy Studies of this compound in Animal Models

No in vivo preclinical efficacy studies for this compound in any animal models have been reported in the scientific literature.

Efficacy Evaluation in Disease-Specific Animal Models

A critical step in drug discovery is the assessment of a compound's efficacy in animal models that mimic human diseases. For this compound, this would involve selecting appropriate in vivo models based on its hypothesized mechanism of action or observed in vitro activity. For instance, if the compound demonstrated antimicrobial properties in laboratory assays, it would be tested in animal models of bacterial infection. Similarly, if it showed promise as an anti-inflammatory agent, models of induced inflammation in rodents would be employed. The primary goal of these studies is to determine if the compound can produce a statistically significant and therapeutically relevant effect on disease progression or symptoms. The absence of published studies on this compound in any disease-specific animal models means that its in vivo efficacy remains uncharacterized.

Dose-Response Relationships in Preclinical Models

Understanding the relationship between the dose of a compound and its therapeutic effect is fundamental to its development. Dose-response studies in preclinical models are designed to identify the optimal dosage range that elicits the desired biological effect while minimizing potential toxicity. These studies typically involve administering a range of doses to different groups of animals and measuring a specific outcome. The data generated would allow for the construction of a dose-response curve, from which key parameters such as the effective dose (ED50) can be determined. Without such studies for this compound, its potency and the concentration range over which it might be effective in a living organism are unknown.

Pharmacodynamic Markers in Animal Studies

Pharmacodynamic (PD) markers are measurable biological indicators that demonstrate that a compound is having its intended effect on the body. These markers can be changes in the concentration of a specific protein, enzyme activity, or a physiological parameter that is linked to the compound's mechanism of action. For example, if this compound were being investigated as an anticancer agent that targets a particular signaling pathway, a relevant PD marker might be the level of phosphorylation of a key protein in that pathway within tumor tissue from treated animals. The identification and validation of such markers are crucial for both preclinical and clinical development, providing evidence of target engagement and a means to monitor treatment response. Currently, there is no information available on any pharmacodynamic markers associated with the administration of this compound in animal studies.

Comparative Efficacy with Reference Compounds in Animal Models

To gauge the potential clinical utility of a new compound, its efficacy is often compared to that of existing standard-of-care treatments, or "reference compounds," in relevant animal models. These head-to-head studies are designed to determine if the new agent offers any advantages, such as superior efficacy, a better safety profile, or a different mechanism of action that could benefit non-responders to current therapies. Such comparative data is essential for making informed decisions about the further development of a drug candidate. As there are no efficacy studies for this compound, no comparisons to reference compounds in animal models have been reported.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 4 Amino 2 Chlorophenyl Butanamide Analogues

Systematic Modification of N-(4-amino-2-chlorophenyl)butanamide Scaffold and Activity Assessment

An exhaustive search did not yield any studies that have systematically modified the this compound scaffold. Research in this area typically involves the synthesis of a series of related compounds, or analogues, where specific parts of the molecule are altered to observe the effect on biological activity. For this particular compound, there are no published reports detailing modifications of the butanamide chain (e.g., altering its length or branching), substitution patterns on the chlorophenyl ring, or derivatization of the amino group. Consequently, no data tables correlating these structural changes with biological activity could be compiled.

Identification of Key Pharmacophores and Structural Motifs for Biological Activity

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups necessary for biological activity. This process relies on a set of active analogue molecules from which the common features can be extracted. Due to the absence of a known series of biologically active this compound analogues, no pharmacophore models have been developed or published. The key structural motifs responsible for any potential biological activity of this compound class remain undefined in the scientific literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

QSAR modeling is a computational technique that correlates the physicochemical properties of a series of compounds with their biological activities to create a predictive mathematical model. The development of a QSAR model requires a dataset of structurally related compounds with corresponding, quantitatively measured biological activities. As no such dataset for this compound derivatives is available in the literature, no QSAR studies have been performed. Therefore, it is not possible to present a QSAR model or discuss the specific electronic, steric, or hydrophobic descriptors that might influence the activity of these compounds.

Conformational Analysis and its Influence on Biological Activity

Conformational analysis examines the different spatial arrangements of atoms in a molecule and how these conformations might affect its interaction with a biological target. Such studies, often combining computational methods with experimental techniques like NMR spectroscopy, are crucial for understanding how a molecule's shape influences its function. The scientific literature lacks any studies focused on the conformational preferences of this compound or its derivatives and how these might relate to a specific biological outcome.

Influence of Stereochemistry on Activity Profiles

Stereochemistry can play a critical role in the biological activity of a compound, as different enantiomers or diastereomers of a chiral molecule can interact differently with biological targets. The parent compound, this compound, is itself achiral. While modifications to the butanamide side chain could introduce a chiral center, no studies have been published on the synthesis of such stereoisomers or the evaluation of their differential biological activities. Research on related but structurally distinct compounds has shown that stereochemistry can be pivotal, but these findings cannot be directly extrapolated to the this compound scaffold without specific experimental data.

Computational and Theoretical Studies of N 4 Amino 2 Chlorophenyl Butanamide

Molecular Docking Simulations of N-(4-amino-2-chlorophenyl)butanamide with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. For this compound, docking simulations are employed to identify potential biological targets and elucidate the specific interactions that govern its binding affinity.

The process involves preparing a 3D structure of the ligand, this compound, and docking it into the active site of a target protein receptor. Scoring functions are then used to estimate the binding affinity, often expressed as a docking score in kcal/mol, with more negative values indicating stronger binding. These simulations can reveal key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking with specific amino acid residues in the target's binding pocket. mdpi.comugm.ac.id For instance, the butanamide moiety could act as a hydrogen bond donor and acceptor, while the chlorophenyl ring could engage in hydrophobic interactions.

Based on the structural motifs present in this compound, potential biological targets for investigation could include protein kinases, viral polymerases, or enzymes involved in inflammatory pathways. Docking studies against a panel of such targets would help prioritize which proteins are most likely to be modulated by this compound.

Table 1: Hypothetical Molecular Docking Results for this compound

Target ProteinDocking Score (kcal/mol)Key Interacting ResiduesType of Interaction
Protein Kinase A-8.2Lys72, Glu91Hydrogen Bond
Val57, Leu173Hydrophobic
Viral Polymerase-7.5Arg158, Asp225Hydrogen Bond, Salt Bridge
Trp229Pi-Pi Stacking
Cyclooxygenase-2-6.9Arg120, Tyr355Hydrogen Bond
Leu352, Val539Hydrophobic

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability

Following molecular docking, Molecular Dynamics (MD) simulations are performed to assess the stability of the predicted ligand-protein complex over time. MD simulations model the atomic motions of the system, providing insights into the dynamic behavior of the complex in a simulated physiological environment. researchgate.net

An MD simulation would begin with the best-docked pose of this compound within its target protein. The system is solvated in a water box with appropriate ions to mimic cellular conditions. Over a simulation period, typically nanoseconds in length, the trajectory of all atoms is calculated. Analysis of this trajectory can confirm whether the ligand remains stably bound in the active site. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored. A low and stable RMSD value suggests the complex is stable, whereas a high or fluctuating RMSD might indicate an unstable binding mode. researchgate.net Further analysis of Root Mean Square Fluctuation (RMSF) can highlight flexible regions of the protein upon ligand binding.

Table 2: Illustrative Molecular Dynamics Simulation Parameters and Results

ParameterValue / ObservationInterpretation
Simulation Time100 nsStandard duration for assessing complex stability.
Ligand RMSD1.5 ± 0.3 ÅLow deviation indicates the ligand maintains a stable binding pose.
Protein Backbone RMSD2.1 ± 0.5 ÅStable protein structure during the simulation.
Key Hydrogen BondsMaintained > 85% of simulation timeCrucial interactions identified in docking are persistent and stable.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of this compound. nih.gov These calculations provide a fundamental understanding of the molecule's structure, stability, and chemical reactivity.

Methods like DFT with the B3LYP functional and a 6-311G basis set can be used to optimize the molecule's geometry and calculate various electronic descriptors. nih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability; a larger gap implies higher stability. researchgate.net

Furthermore, the Molecular Electrostatic Potential (MEP) map can be generated to visualize the charge distribution across the molecule. biointerfaceresearch.com The MEP map identifies electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, colored blue), which are prone to nucleophilic attack. This information is crucial for predicting how the molecule will interact with biological macromolecules. biointerfaceresearch.com

Table 3: Calculated Quantum Chemical Properties for this compound

PropertyCalculated ValueSignificance
HOMO Energy-6.2 eVRelates to electron-donating ability.
LUMO Energy-1.5 eVRelates to electron-accepting ability.
HOMO-LUMO Gap4.7 eVIndicates high kinetic stability and low reactivity.
Dipole Moment3.5 DReflects the overall polarity of the molecule.
Electron Affinity1.3 eVMeasure of the energy change upon gaining an electron.
Ionization Potential6.5 eVEnergy required to remove an electron.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties in Preclinical Research Context

In silico ADME prediction is a critical component of early-stage drug discovery, used to forecast the pharmacokinetic properties of a compound before synthesis and in vitro testing. researchgate.net Various computational models and software can predict the ADME profile of this compound.

These predictions are often based on the molecule's physicochemical properties, such as molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. These parameters are evaluated against established guidelines like Lipinski's Rule of Five, which helps assess the "drug-likeness" and potential for good oral bioavailability. mdpi.com Other key ADME parameters predicted include aqueous solubility, permeability across biological membranes (like Caco-2 cells for intestinal absorption), plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. mdpi.comjonuns.com

Table 4: Predicted ADME Properties for this compound

PropertyPredicted ValueCompliance/Interpretation
Molecular Weight212.68 g/mol Complies with Lipinski's Rule (< 500)
LogP (Lipophilicity)2.5Complies with Lipinski's Rule (< 5)
Hydrogen Bond Donors2 (from -NH2 and -NH-)Complies with Lipinski's Rule (≤ 5)
Hydrogen Bond Acceptors2 (from -C=O and -NH-)Complies with Lipinski's Rule (≤ 10)
Aqueous SolubilityModerately SolubleFavorable for absorption.
Caco-2 PermeabilityHighSuggests good potential for intestinal absorption. mdpi.com
Human Intestinal Absorption> 90%Predicted to be well-absorbed from the gut. mdpi.com
Blood-Brain Barrier PermeationLowUnlikely to cross into the central nervous system.

Virtual Screening and Library Design Based on this compound Scaffold

The core structure of this compound can serve as a scaffold for the design of a virtual chemical library. This process, known as scaffold-based virtual screening, aims to identify novel derivatives with improved potency, selectivity, or pharmacokinetic properties. nih.gov

Starting with the this compound core, a virtual library can be generated by systematically modifying specific parts of the molecule. For example, different substituents could be added to the amino group or the phenyl ring, or the butanamide linker could be altered. This results in a large, diverse collection of virtual compounds.

This library is then computationally screened against a specific biological target using high-throughput molecular docking. researchgate.net The compounds are ranked based on their docking scores and predicted binding interactions. The top-ranked virtual hits are then prioritized for chemical synthesis and subsequent biological evaluation, streamlining the hit-to-lead optimization process. This approach leverages the favorable structural features of the parent scaffold while exploring new chemical space to enhance therapeutic potential.

Metabolism and Pharmacokinetics of N 4 Amino 2 Chlorophenyl Butanamide in Preclinical Models

In Vitro Metabolic Stability and Metabolite Identification in Animal Microsomes and Hepatocytes

In vitro metabolic stability assays are crucial in early drug discovery to predict the intrinsic clearance of a compound. nih.gov For a compound like N-(4-amino-2-chlorophenyl)butanamide, with its aromatic amine and amide functionalities, metabolism is expected to be a significant route of elimination. nih.gov

Metabolic Stability: Incubation of this compound with liver microsomes or hepatocytes from various preclinical species (e.g., mouse, rat, dog, monkey) would likely reveal species-dependent differences in the rate of metabolism. Aromatic amines and amides are known substrates for cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes. nih.govnih.gov Based on data for similar small molecules, the metabolic stability could range from low to moderate. For instance, studies on other small molecule amides have shown varying half-lives in liver microsomes, indicating that the specific substitutions on the phenyl ring and the nature of the amide chain influence metabolic stability.

Illustrative In Vitro Metabolic Stability Data in Liver Microsomes

Species Half-life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein)
Mouse 25 27.7
Rat 40 17.3
Dog 65 10.7
Monkey 50 13.9

This table presents hypothetical data based on typical ranges observed for structurally similar compounds.

Metabolite Identification: The primary metabolic pathways for this compound are anticipated to involve modifications of the chloroaniline ring and the butanamide side chain.

Hydroxylation: The aromatic ring is a likely site for hydroxylation, a common metabolic reaction catalyzed by CYP enzymes. nih.gov The position of hydroxylation can be influenced by the existing chloro and amino substituents.

N-Acetylation: The primary amino group on the phenyl ring is susceptible to N-acetylation by N-acetyltransferases (NATs), a common metabolic route for aromatic amines. nih.gov

Amide Hydrolysis: The butanamide linkage may undergo hydrolysis by amidases, leading to the formation of 4-amino-2-chlorophenol (B1200274) and butanoic acid.

Oxidation of the Butyl Chain: The aliphatic butanamide side chain could also be a site for oxidation.

In Vivo Pharmacokinetic Profiling in Animal Species

In vivo studies in animal models such as rats or mice are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a new chemical entity. mdpi.com

Absorption: Following oral administration in preclinical models, this compound would likely be absorbed from the gastrointestinal tract. The presence of both lipophilic (chlorophenyl group) and hydrophilic (amino and amide groups) moieties suggests that its absorption could be influenced by factors such as its solubility and permeability. The oral bioavailability of small molecule amides can vary widely.

Distribution: After absorption, the compound is expected to distribute into various tissues. Its volume of distribution would depend on its physicochemical properties, such as lipophilicity and plasma protein binding. Compounds with moderate lipophilicity tend to have a wider distribution in the body.

Illustrative In Vivo Pharmacokinetic Parameters in Rats (Oral Administration)

Parameter Value
Tmax (h) 1.5
Cmax (ng/mL) 850
AUC (0-t) (ng·h/mL) 4200
Volume of Distribution (Vd/F) (L/kg) 2.5

This table presents hypothetical data based on typical ranges observed for structurally similar compounds.

Elimination: The primary route of elimination for this compound is expected to be hepatic metabolism, as suggested by the anticipated in vitro metabolic instability. The metabolites formed are generally more water-soluble and can be more readily excreted from the body.

Excretion: Following metabolism, the resulting metabolites are likely to be excreted primarily in the urine and, to a lesser extent, in the feces. nih.gov The parent compound might be found in excreta, but typically at low levels for compounds that are extensively metabolized. nih.gov

Enzyme Systems Involved in this compound Metabolism in Preclinical Models

The metabolism of this compound is likely mediated by several enzyme systems:

Cytochrome P450 (CYP) Enzymes: This superfamily of enzymes, particularly isoforms like CYP1A2, CYP2D6, and CYP3A4, are heavily involved in the metabolism of aromatic amines and amides through oxidative pathways such as hydroxylation. nih.govmdpi.com

N-Acetyltransferases (NATs): These enzymes, particularly NAT1 and NAT2, are responsible for the acetylation of the primary amino group. nih.gov

Amidases/Esterases: These hydrolytic enzymes can cleave the amide bond.

Drug-Drug Interaction Potential Studies in Preclinical In Vitro Systems

Given the probable involvement of CYP enzymes in its metabolism, this compound has the potential for drug-drug interactions (DDIs).

CYP Inhibition: In vitro studies using human liver microsomes and recombinant CYP enzymes would be necessary to evaluate the inhibitory potential of the compound against major CYP isoforms. If the compound is found to be an inhibitor of a specific CYP enzyme, it could increase the plasma concentrations of co-administered drugs that are substrates for that enzyme.

CYP Induction: It would also be important to assess whether the compound can induce the expression of CYP enzymes. CYP induction can lead to a decreased exposure of co-administered drugs.

These preclinical in vitro DDI studies are critical for predicting potential interactions in a clinical setting.

Analytical Techniques and Methodologies for N 4 Amino 2 Chlorophenyl Butanamide Research

Spectroscopic Characterization (e.g., NMR, MS, IR, UV-Vis)

Spectroscopic methods are indispensable for elucidating the molecular structure of N-(4-amino-2-chlorophenyl)butanamide. Each technique provides unique information about the compound's atomic and electronic framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide definitive structural confirmation.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine (-NH₂) and amide (-NH-) protons, and the aliphatic protons of the butanamide chain. The aromatic region would display complex splitting patterns due to the substitution on the phenyl ring. The chemical shifts and coupling constants would confirm the relative positions of the amino, chloro, and butanamide groups. Signals for the aliphatic chain would appear as multiplets in the upfield region of the spectrum. mdpi.comresearchgate.netchemicalbook.com

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The carbonyl carbon of the amide group would appear at a characteristic downfield shift (around 165-175 ppm). mdpi.comspectrabase.com Aromatic carbons would resonate in the 110-150 ppm range, with their specific shifts influenced by the attached chloro and amino groups. The aliphatic carbons of the butyl chain would be found in the upfield region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Data below are estimated based on typical values for similar functional groups and structures.

Atom Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Butanamide CH₃ ~0.9 (triplet) ~13-14
Butanamide CH₂ (next to CH₃) ~1.6 (sextet) ~18-20
Butanamide CH₂ (next to C=O) ~2.2 (triplet) ~37-39
Amide C=O - ~170-173
Aromatic CH (various) ~6.5 - 7.5 (multiplets) ~115 - 145
Amine NH₂ ~4.0 - 5.0 (broad singlet) -

Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₃ClN₂O), the exact mass can be calculated and confirmed using high-resolution mass spectrometry (HRMS). The electron ionization (EI) mass spectrum would show a molecular ion peak [M]⁺. A characteristic isotopic pattern for the molecular ion would be observed, with a prominent [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak, which is indicative of the presence of a single chlorine atom. nist.govuni.lu Electrospray ionization (ESI) would likely show a protonated molecular ion [M+H]⁺. mdpi.com

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to display several key absorption bands. mdpi.comanalis.com.mynist.govmdpi.com

Table 2: Characteristic IR Absorption Bands for this compound Data below are typical values for the indicated functional groups.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amine (N-H) Stretching 3300 - 3500 (two bands)
Amide (N-H) Stretching 3200 - 3400
Aliphatic (C-H) Stretching 2850 - 3000
Amide (C=O) Stretching (Amide I band) 1630 - 1680
Aromatic (C=C) Stretching 1450 - 1600
Amide (N-H) Bending (Amide II band) 1510 - 1570

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound in a suitable solvent like ethanol (B145695) or methanol (B129727) would be expected to show absorption maxima characteristic of the substituted benzene (B151609) ring. analis.com.myresearchgate.net The presence of the amino group (an auxochrome) and the aromatic ring (a chromophore) would result in π → π* and n → π* transitions, typically observed in the 200-400 nm range. analis.com.myresearchgate.net

Chromatographic Methods for Purity Assessment and Quantification (e.g., HPLC, GC)

Chromatographic techniques are essential for separating this compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC) HPLC is the most common method for assessing the purity and quantifying this compound. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, would be the standard approach. mdpi.com

Purity Assessment: A gradient elution method, where the mobile phase composition is changed over time, is typically used to separate the main compound from any starting materials, by-products, or degradation products. Purity is often determined by measuring the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Quantification: For quantification, an isocratic method with a constant mobile phase composition is often preferred. A calibration curve is generated using standards of known concentration, and the concentration of the unknown sample is determined by interpolation. Detection is commonly achieved using a UV or diode-array detector (DAD) set at a wavelength where the compound exhibits maximum absorbance. mdpi.com

Table 3: Typical HPLC Method Parameters for this compound Analysis

Parameter Condition
Column Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid
Elution Mode Gradient or Isocratic
Flow Rate 1.0 mL/min
Detection UV/DAD at λmax (e.g., ~240-250 nm)

Gas Chromatography (GC) GC can also be used for the analysis of this compound, although its relatively low volatility and polar nature might necessitate derivatization to improve its thermal stability and chromatographic behavior. nist.govmdpi.com Derivatization could involve silylation of the amine and amide groups. GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) would be suitable for quantification and identification.

Crystallography and Solid-State Characterization

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If suitable crystals of this compound can be grown, this technique can provide unambiguous proof of its structure. mdpi.com

The analysis would yield detailed information on:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles. researchgate.netanalis.com.my

Crystal Packing: Information on intermolecular interactions, such as hydrogen bonding involving the amino and amide groups, which dictate how the molecules are arranged in the crystal lattice. mdpi.com

Absolute Configuration: If the compound is chiral and resolved, crystallography can determine the absolute stereochemistry.

For related chlorophenyl compounds, crystallographic studies have revealed detailed structural parameters. For instance, studies on similar structures have established the planarity of the aromatic ring and the specific conformations of side chains. researchgate.netanalis.com.mymdpi.com

Table 4: Illustrative Crystallographic Data Obtainable from X-ray Diffraction Data are hypothetical for the target compound, based on typical values for similar structures.

Parameter Description
Crystal System e.g., Monoclinic, Triclinic
Space Group e.g., P2₁/c, P-1
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Key Bond Lengths C=O, C-N (amide), C-Cl, C-C (aromatic)

Bioanalytical Methods for Detection and Quantification in Biological Matrices (Preclinical)

In preclinical studies, measuring the concentration of this compound in biological matrices like plasma, blood, or tissue homogenates is crucial for understanding its pharmacokinetics.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) LC-MS/MS is the gold standard for bioanalysis due to its exceptional sensitivity, selectivity, and speed. mdpi.comresearchgate.net The method involves coupling an HPLC or UHPLC system to a tandem mass spectrometer, typically a triple quadrupole instrument.

Sample Preparation: Before analysis, the compound must be extracted from the complex biological matrix. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove proteins and other interfering substances.

Analysis: The extracted sample is injected into the LC system for separation. The compound is then ionized (usually by ESI) and detected by the mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (e.g., the [M+H]⁺ ion) is selected and fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from the biological matrix and ensuring accurate quantification, even at very low concentrations. researchgate.net The development of such a method would be validated according to regulatory guidelines, assessing parameters like linearity, accuracy, precision, and stability. researchgate.netnih.govnih.gov

Table 5: Hypothetical LC-MS/MS Method for Preclinical Quantification

Parameter Condition
Biological Matrix Rodent Plasma
Sample Preparation Protein Precipitation with Acetonitrile
LC Column UPLC C18 (e.g., 50 mm x 2.1 mm, 1.7 µm)
Mobile Phase A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile (Gradient)
Ionization Mode Electrospray Ionization (ESI), Positive
MS Detection Multiple Reaction Monitoring (MRM)

Future Directions and Emerging Research Avenues for N 4 Amino 2 Chlorophenyl Butanamide

Development of Novel N-(4-amino-2-chlorophenyl)butanamide-Based Therapeutic Leads

The core structure of this compound presents a viable scaffold for the development of new therapeutic agents. The exploration of structurally similar compounds has revealed promising biological activities, suggesting that derivatives of this compound could be of significant interest.

A noteworthy example comes from the study of N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues, which have been identified as potent inhibitors of human adenovirus (HAdV). nih.gov In this research, a series of compounds sharing the N-(4-amino-2-chlorophenyl) moiety were synthesized and evaluated for their antiviral efficacy. Several of these analogues demonstrated significant potency against HAdV with a high selectivity index, indicating a favorable profile for potential therapeutic development. nih.gov

Notably, certain derivatives from this study exhibited improved anti-HAdV activity and reduced cytotoxicity when compared to the lead compound, niclosamide. nih.gov One particular analogue, compound 15 in the study, showed an impressive half-maximal inhibitory concentration (IC50) of 0.27 µM against HAdV, coupled with a half-maximal cytotoxic concentration (CC50) of 156.8 µM, and a maximum tolerated dose of 150 mg/kg in hamsters. nih.gov These findings underscore the potential of the N-(4-amino-2-chlorophenyl) scaffold in generating therapeutic leads with potent biological activity and a favorable preliminary safety profile. nih.gov

Future research into this compound could therefore focus on synthesizing a library of derivatives. Modifications could be systematically introduced at various positions on the molecule, such as the butanamide side chain or the aromatic ring, to explore the structure-activity relationship (SAR). Such studies would be instrumental in identifying novel compounds with enhanced potency and selectivity for various therapeutic targets.

Table 1: Antiviral Activity and Cytotoxicity of Selected N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues

Compound HAdV IC50 (µM) CC50 (µM) Selectivity Index (SI)
6 Data not available >100 >100
15 0.27 156.8 >100
29 Data not available >100 >100
40 Data not available >100 >100
43 Data not available >100 >100
46 Data not available >100 >100
47 Data not available >100 >100
54 Data not available >100 >100

Data derived from a study on N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues. nih.gov

Exploration of New Pharmacological Targets for this compound

The identification of novel pharmacological targets for this compound and its derivatives is a crucial step in understanding its therapeutic potential. Preliminary mechanistic studies on the structurally related N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues have provided initial insights into their mode of action against HAdV.

Research has suggested that some of these analogues may exert their antiviral effects by targeting the DNA replication process of the virus. nih.gov Specifically, compounds 6 and 43 from the aforementioned study were implicated in this mechanism. nih.gov In contrast, another subset of analogues, including compounds 46 and 47, appeared to act on later stages of the HAdV life cycle. nih.gov This divergence in mechanism, even among structurally similar compounds, highlights the potential for nuanced pharmacological effects and the possibility of discovering multiple viral or host-cell targets.

Future investigations should aim to elucidate the precise molecular targets of this compound and its derivatives. This could involve a range of biochemical and cellular assays, such as enzyme inhibition assays, receptor binding studies, and target-based screening against a panel of known viral and host proteins. Identifying the specific proteins or pathways that these compounds interact with will be fundamental to understanding their mechanism of action and for guiding the development of more targeted and effective therapies.

Combination Strategies with this compound in Preclinical Studies

In many therapeutic areas, particularly in the treatment of infectious diseases and cancer, combination therapies have become a standard of care. The use of multiple drugs that act on different targets can lead to synergistic effects, reduced drug dosages, and a lower likelihood of developing drug resistance. While preclinical studies on combination strategies involving this compound are yet to be conducted, this represents a promising avenue for future research.

Given the potential antiviral activity of derivatives of this compound, it would be logical to investigate their efficacy in combination with other established antiviral agents. For instance, in the context of HAdV infections, a combination of an this compound-based compound with a drug that targets a different aspect of the viral life cycle could result in a more potent and durable antiviral response.

Preclinical studies could be designed to assess the in vitro and in vivo efficacy of such combinations. These studies would typically involve cell culture models of infection and animal models to evaluate the synergistic or additive effects of the drug combinations. The goal would be to identify combinations that offer superior efficacy compared to monotherapy, without a concomitant increase in toxicity.

Application of Advanced Technologies (e.g., Omics Technologies) in this compound Research

The advent of "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, has revolutionized drug discovery and development. These technologies allow for a global and unbiased analysis of the molecular changes that occur in cells or organisms in response to a drug candidate. The application of omics technologies to the study of this compound could provide profound insights into its mechanism of action, identify potential biomarkers of efficacy and toxicity, and uncover novel therapeutic applications.

Transcriptomics , the study of the complete set of RNA transcripts in a cell, could be employed to understand how this compound alters gene expression. By treating cells with the compound and analyzing the resulting changes in the transcriptome, researchers could identify the cellular pathways that are modulated by the drug. This approach, sometimes referred to as "transcriptome reversal," aims to find compounds that can correct the gene expression signatures associated with a disease state. nih.gov

Proteomics , which focuses on the large-scale study of proteins, could be used to identify the direct protein targets of this compound and to characterize the downstream changes in protein expression and post-translational modifications. nih.gov This information would be invaluable for confirming the mechanism of action and for understanding the broader cellular effects of the compound.

Integrating data from multiple omics platforms would provide a comprehensive, systems-level understanding of the biological effects of this compound. This knowledge would be instrumental in advancing the compound through the drug development pipeline and in identifying patient populations that are most likely to respond to treatment.

Design and Synthesis of this compound for Materials Science Applications (if applicable)

While the primary focus of research on this compound is likely to be in the life sciences, its chemical structure also suggests potential applications in materials science. The presence of an aromatic amine and an amide linkage provides functionalities that can be exploited in the synthesis of novel polymers.

Aromatic polyamides, for example, are a class of high-performance polymers known for their excellent thermal stability and mechanical strength. ncl.res.in The this compound monomer could potentially be incorporated into polyamide chains through polymerization reactions involving its amino group. The presence of the chloro-substituent and the butanamide side chain could impart unique properties to the resulting polymer, such as altered solubility, thermal characteristics, and film-forming capabilities. ncl.res.in

Furthermore, aminophenol derivatives can be polymerized to form conductive polymers, which have a wide range of applications in electronics and sensors. mdpi.com While this compound is not an aminophenol, the presence of the amino group on the phenyl ring suggests that it could be a candidate for incorporation into conductive polymer structures, potentially modifying their electronic properties.

Future research in this area could involve the synthesis and characterization of polymers derived from this compound. The properties of these new materials, such as their thermal stability, mechanical strength, conductivity, and processability, would need to be thoroughly investigated to determine their suitability for various applications.

Q & A

Q. Basic

  • NMR spectroscopy : 1H/13C NMR identifies functional groups and confirms substitution patterns.
  • X-ray photoelectron spectroscopy (XPS) : Quantifies elemental composition (e.g., Cl, N) in grafted materials .
  • Single-crystal X-ray diffraction : Resolves molecular geometry and intermolecular interactions using SHELX software for refinement .

How can researchers optimize the bromination step in the synthesis of halogenated derivatives of this compound?

Advanced
Optimization strategies include:

  • Reagent selection : Compare NBS (milder, selective) vs. Br2 (higher reactivity but risk of over-bromination).
  • Solvent effects : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates .
  • Microwave-assisted heating : Reduces reaction time and improves yield, as demonstrated in diazonium grafting studies .

What strategies are recommended for resolving discrepancies in reported physical properties (e.g., melting points, solubility) of this compound across studies?

Q. Advanced

  • Orthogonal validation : Use differential scanning calorimetry (DSC) for melting points and HPLC for purity assessment.
  • Computational validation : Compare experimental data with predictions from molecular dynamics (MD) simulations or COSMO-RS solubility models .
  • Batch reproducibility : Ensure consistent synthetic protocols and solvent recrystallization methods .

What are the common functionalization reactions of this compound, and what reagents are typically employed?

Q. Basic

  • Nucleophilic substitution : Bromine or chlorine atoms undergo substitution with NaN3 or KSCN in polar solvents .
  • Reduction : LiAlH4 converts the amide to an amine .
  • Oxidation : KMnO4/CrO3 oxidizes the side chain to carboxylic acids .

How can computational chemistry predict the reactivity and stability of this compound derivatives?

Q. Advanced

  • Density functional theory (DFT) : Models electron distribution to predict sites for electrophilic/nucleophilic attack.
  • Molecular docking : Screens derivatives for binding affinity to biological targets (e.g., enzymes) .
  • Stability assays : Simulate degradation pathways under varying pH/temperature using MD .

What experimental approaches determine the crystal structure of this compound derivatives, and how are data contradictions addressed?

Q. Advanced

  • Single-crystal X-ray diffraction : Resolve hydrogen-bonding networks and torsion angles using SHELXL .
  • Contradiction resolution : Re-measure datasets, check for twinning, or refine structures with alternative software (e.g., Olex2) .

What are the documented biological activities or pharmacological potentials of this compound based on structural analogs?

Basic
Analogous compounds (e.g., N-(4-chlorophenyl)acetamide derivatives) exhibit activity as enzyme inhibitors or tubulin disruptors . Structure-activity relationship (SAR) studies suggest bioactivity depends on halogen placement and side-chain length .

In diazonium salt formation for functionalizing graphene, how does this compound serve as a probe, and what conditions maximize grafting efficiency?

Advanced
The amino group facilitates diazonium salt generation using isoamyl nitrite. Optimal conditions include:

  • Solvent system : Aqueous acetonitrile with surfactants (e.g., SDS) to enhance solubility .
  • Heating method : Microwave irradiation accelerates grafting while minimizing decomposition .

How to design SAR studies for this compound to explore its bioactivity, considering electronic and steric factors?

Q. Advanced

  • Derivative synthesis : Introduce substituents (e.g., -NO2, -OCH3) to modulate electronic effects.
  • In vitro assays : Test cytotoxicity, enzyme inhibition, or receptor binding.
  • Computational alignment : Map electrostatic potentials (ESP) to correlate substituent effects with activity .

Notes

  • Citations : Ensure proper attribution to methodologies from peer-reviewed studies.
  • Data Contradictions : Cross-validate findings using multiple analytical techniques.
  • Ethical Compliance : Adhere to safety protocols for handling halogenated compounds and reactive intermediates.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.